molecular formula C12H15N3O B1324271 4-(Piperidin-3-yloxy)-1H-indazole CAS No. 478830-50-1

4-(Piperidin-3-yloxy)-1H-indazole

Cat. No. B1324271
CAS RN: 478830-50-1
M. Wt: 217.27 g/mol
InChI Key: STOFNJTWRGUZBE-UHFFFAOYSA-N
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Description

“4-(Piperidin-3-yloxy)-1H-indazole” is a compound that contains an indazole group and a piperidine group. Indazoles are a class of organic compounds that are used in the synthesis of various pharmaceuticals due to their diverse biological activities . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom, and they are important synthetic fragments for designing drugs .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Synthesis

The structure of 4-(Piperidin-3-yloxy)-1H-indazole is recognized as a valuable scaffold in medicinal chemistry. It provides a foundation for synthesizing novel compounds with potential therapeutic properties. The piperidine moiety, in particular, is present in more than twenty classes of pharmaceuticals . This compound’s versatility allows for the creation of drugs targeting specific receptors or enzymes, potentially leading to new treatments for various diseases.

Pharmacological Applications: Biological Activity

Piperidine derivatives, including 4-(Piperidin-3-yloxy)-1H-indazole, have been the subject of extensive research due to their significant pharmacological activity. These compounds are evaluated for their potential as drugs, with a focus on their interaction with biological systems . The biological evaluation of these compounds can lead to the discovery of new medications with diverse therapeutic effects.

Organic Chemistry: Synthesis Methods

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(Piperidin-3-yloxy)-1H-indazole, is a crucial task in organic chemistry. Recent literature has summarized various intra- and intermolecular reactions leading to the formation of these derivatives, highlighting the importance of this compound in advancing synthetic methodologies .

Drug Discovery: Stereochemistry

The stereochemistry of 4-(Piperidin-3-yloxy)-1H-indazole is important in drug discovery. Stereoisomers can have different pharmacological effects, and the chirality of this compound can be exploited to develop more effective and safer drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of “4-(Piperidin-3-yloxy)-1H-indazole”. For example, some indazole derivatives are known to have anti-tubercular activity .

properties

IUPAC Name

4-piperidin-3-yloxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-11-10(8-14-15-11)12(5-1)16-9-3-2-6-13-7-9/h1,4-5,8-9,13H,2-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOFNJTWRGUZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC3=C2C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629064
Record name 4-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-3-yloxy)-1H-indazole

CAS RN

478830-50-1
Record name 4-[(Piperidin-3-yl)oxy]-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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